molecular formula C26H22ClFN2OS B308391 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B308391
M. Wt: 465 g/mol
InChI Key: CGDQTWBMWGPQDT-LADBVJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. It is believed to act through multiple pathways, including inhibition of pro-inflammatory cytokines, activation of AMP-activated protein kinase, and inhibition of histone deacetylases. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The compound 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to activate AMP-activated protein kinase, which plays a crucial role in regulating glucose and lipid metabolism. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the scientific research of 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been achieved by several methods, including the reaction of 2-chloro-6-fluorobenzaldehyde and 3,5-dimethylbenzaldehyde with thiosemicarbazide in the presence of acetic acid and subsequent cyclization of the resulting intermediate. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde and 3,5-dimethylbenzaldehyde with thiosemicarbazide in the presence of ethanol and subsequent cyclization of the resulting intermediate. These methods have been optimized to obtain high yield and purity of the compound.

Scientific Research Applications

The compound 5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders. The compound has been tested in vitro and in vivo, and the results have shown promising therapeutic potential.

properties

Product Name

5-(2-Chloro-6-fluorobenzylidene)-3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C26H22ClFN2OS

Molecular Weight

465 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22ClFN2OS/c1-15-8-16(2)11-19(10-15)29-26-30(20-12-17(3)9-18(4)13-20)25(31)24(32-26)14-21-22(27)6-5-7-23(21)28/h5-14H,1-4H3/b24-14-,29-26?

InChI Key

CGDQTWBMWGPQDT-LADBVJPCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2N(C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2)C4=CC(=CC(=C4)C)C)C

SMILES

CC1=CC(=CC(=C1)N=C2N(C(=O)C(=CC3=C(C=CC=C3Cl)F)S2)C4=CC(=CC(=C4)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2N(C(=O)C(=CC3=C(C=CC=C3Cl)F)S2)C4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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